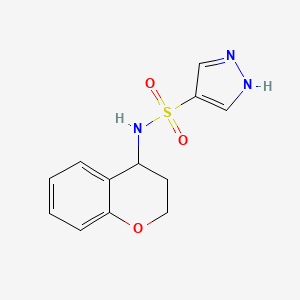
N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide, also known as DCPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a sulfonamide derivative that combines the structural features of both chromene and pyrazole.
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory and analgesic properties in animal models of inflammation and pain. In addition, this compound has been shown to reduce blood glucose levels in diabetic mice, suggesting a potential application in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure. Therefore, caution should be taken when handling this compound in lab experiments, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for the study of N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide. One potential direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and diabetes. Another direction is the elucidation of its mechanism of action, which could lead to the development of more potent and selective inhibitors of carbonic anhydrase and NF-κB. Additionally, the development of new synthetic methods for this compound could improve its yield and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide involves the reaction of 3,4-dihydro-2H-chromen-4-amine and 4-chlorosulfonyl-1H-pyrazole in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to obtain the final product. The yield of the synthesis is typically high, and the purity of the product can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In biochemistry, this compound has been used as a tool to study the role of certain enzymes and signaling pathways in cellular processes. In pharmacology, this compound has been tested for its pharmacokinetic and pharmacodynamic properties, including its bioavailability, metabolism, and toxicity.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-19(17,9-7-13-14-8-9)15-11-5-6-18-12-4-2-1-3-10(11)12/h1-4,7-8,11,15H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNHYSHJQIOABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NS(=O)(=O)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)
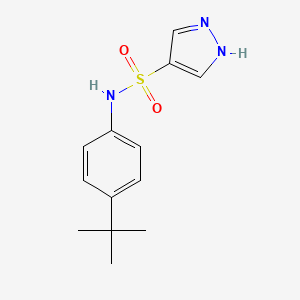


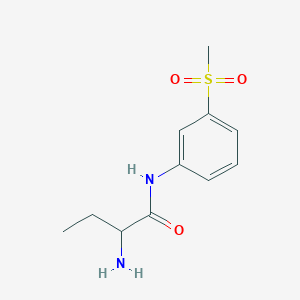
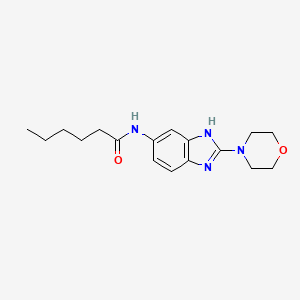
![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)
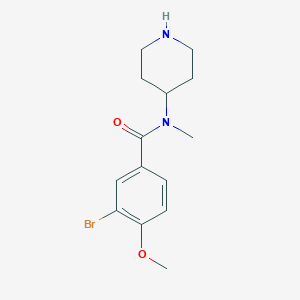

![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)
